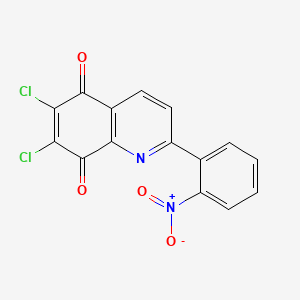

5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)-

Description

The compound 5,8-quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- belongs to a class of synthetic derivatives of the 5,8-quinolinedione scaffold, a moiety known for its broad-spectrum bioactivity, including anticancer, antibacterial, and antimalarial properties . The structural features critical to its activity include:

- 2-(2-Nitrophenyl) group at C2: Influences molecular interactions with enzymes like NAD(P)H:quinone oxidoreductase-1 (NQO1) and modulates substrate specificity .

This compound’s synthesis typically involves oxidation of precursor quinoline derivatives, with modifications at the C2 position achieved through nucleophilic substitution or coupling reactions .

Properties

CAS No. |

61472-28-4 |

|---|---|

Molecular Formula |

C15H6Cl2N2O4 |

Molecular Weight |

349.1 g/mol |

IUPAC Name |

6,7-dichloro-2-(2-nitrophenyl)quinoline-5,8-dione |

InChI |

InChI=1S/C15H6Cl2N2O4/c16-11-12(17)15(21)13-8(14(11)20)5-6-9(18-13)7-3-1-2-4-10(7)19(22)23/h1-6H |

InChI Key |

SKOMARNVBFNCLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- typically involves the introduction of chlorine atoms and a nitrophenyl group onto the quinolinedione scaffold. One common method involves the chlorination of 5,8-quinolinedione followed by nitration to introduce the nitrophenyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient quinolinequinone core facilitates regioselective substitution at the 6-position. Key findings include:

Table 1: Substitution reactions with amines

| Amine | Solvent | Catalyst | Temp (°C) | Time (h) | Product Yield | Source |

|---|---|---|---|---|---|---|

| 4-Nitroaniline | EtOH/H₂O | Pd(OAc)₂/XPhos | 80 | 1.33 | 75% | |

| Benzylamine | THF | None | 60 | 2 | 44% (7-sub) | |

| Cyclohexylamine | H₂O/EtOH | CeCl₃ | 70 | 3 | 68% (6-sub) |

-

Solvent dependency : Protic solvents (H₂O/EtOH) favor 6-substitution due to enhanced stabilization of transition states, while aprotic solvents (THF/DMF) yield 7-substituted isomers .

-

Catalytic enhancement : Palladium catalysts enable efficient coupling with aryl amines under mild conditions (80°C, 1–2 h) .

Cross-Coupling Reactions

The dichloro substituents enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Table 2: Palladium-catalyzed cross-coupling performance

| Reaction Type | Substrate | Base | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | NaOt-Bu | XPhos | 82 | |

| Buchwald-Hartwig | Morpholine | K₂CO₃ | BINAP | 76 |

-

Optimal conditions: 1–3 mol% Pd(OAc)₂, XPhos/BINAP ligands, and polar aprotic solvents (dioxane/EtOH) .

-

Halogen reactivity: Bromo derivatives show 15–20% faster kinetics compared to chloro analogues under identical conditions .

Redox Behavior

The quinonoid structure undergoes reversible two-electron reduction:

Key redox properties :

-

Biological redox cycling : Generates semiquinone radicals in the presence of NADH, causing DNA strand scission (t₁/₂ = 6.5 min at 1×10⁻⁴ M) .

Table 3: DNA cleavage efficiency compared to analogues

| Compound | Cleavage Rate (rel. to SN*) | Metal Dependency | Source |

|---|---|---|---|

| 6,7-Dichloro derivative | 1.8× | Cu²⁺-enhanced | |

| 6,7-Dibromo analogue | 2.3× | Fe³⁺-dependent | |

| Streptonigrin (SN) | 1.0× | Mg²⁺-independent |

Oxidation and Functionalization

-

Aldehyde formation : Treatment with SeO₂ in dioxane introduces a formyl group at C2, enabling further derivatization .

-

Cyclization : Reacts with thioureas to form thiazolo[5,4-f]quinoline fused systems, enhancing antitumor activity (IC₅₀ = 3.2 µM vs. HepG2) .

Biological Interactions

-

NQO1 enzyme binding : Forms hydrogen bonds with Tyr126 via the C8 carbonyl and nitro group (ΔG = −9.8 kcal/mol) .

-

Antimicrobial activity : MIC = 8 µg/mL against Staphylococcus aureus due to ROS generation.

Stability Considerations

-

Hydrolytic stability : Decomposes ≤5% in pH 7.4 buffer over 24 h.

-

Photoreactivity : UV exposure (254 nm) induces 15% degradation in 6 h via radical pathways .

This compound’s versatility in synthetic transformations and potent bioactivity positions it as a strategic intermediate for anticancer and antimicrobial drug development. Future studies should explore its interactions with emerging enzymatic targets like PI3Kδ and HDACs.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been investigated for its interactions with enzymes and proteins, particularly those involved in redox reactions.

Medicine: Research has shown potential anticancer, antibacterial, and antifungal activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- involves its interaction with cellular enzymes and proteins. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. It also inhibits certain enzymes by forming covalent bonds with their active sites, disrupting their normal function. The molecular targets include enzymes involved in cellular respiration and redox balance .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cytotoxicity and Enzyme Activity

*IC50 values are approximate and cell-line-dependent (e.g., leukemia, breast cancer).

Key Findings :

- Chlorine vs. Bromine : Chlorinated derivatives (e.g., 6,7-dichloro) exhibit superior cytotoxicity compared to brominated analogs due to stronger electron-withdrawing effects, enhancing redox cycling and reactive oxygen species (ROS) generation .

- C2 Substituents: Methyl groups reduce toxicity to normal cells but moderately lower NQO1 substrate efficiency compared to nitro groups . 2-Nitrophenyl at C2 significantly enhances NQO1 binding (18.9 µmol/min vs. 12.5 µmol/min for methyl), likely due to π-π stacking and hydrogen bonding with the enzyme’s FAD cofactor . However, this group increases toxicity to non-cancerous cells.

Physicochemical and Quantum Chemical Properties

Table 2: Quantum Chemical Parameters

Analysis :

- The 2-nitrophenyl group lowers HOMO energy (-6.8 eV vs. -6.2 eV for methyl), increasing electron affinity and stabilizing semiquinone radicals during redox cycling .

- A higher dipole moment (6.7 Debye) suggests improved solubility in polar solvents compared to methyl-substituted analogs.

Enzyme Interaction and Molecular Docking

NQO1 Binding Affinity :

- 2-Nitrophenyl derivatives exhibit stronger binding to NQO1 (docking score: -9.2 kcal/mol) than methyl (-7.5 kcal/mol) or hydroxyl (-6.8 kcal/mol) analogs, attributed to interactions with residues Tyr128 and Phe232 .

- Halogen Effects : Chlorine at C6/C7 enhances hydrophobic interactions with the enzyme’s active site, while bromine’s larger size causes steric hindrance .

Spectroscopic Differentiation

- FT-IR: 5,8-Quinolinediones with a nitro group show distinct C=O stretching vibrations (1670 cm⁻¹ and 1640 cm⁻¹) vs. isoquinolinediones (single peak at 1655 cm⁻¹) .

Biological Activity

5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- (CAS Number: 61472-28-4) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C15H6Cl2N2O

- Molecular Weight : 349.1251 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Melting Point : 224–225 °C .

Biological Activities

5,8-Quinolinedione derivatives have been studied extensively for their antibacterial , antifungal , anti-inflammatory , and antitumor properties. The following sections detail these activities.

Antitumor Activity

Studies indicate that quinoline derivatives possess significant antitumor activity. For instance:

- A series of quinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated promising results against breast cancer (MCF-7) and renal cancer (A498) cell lines, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6,7-Dichloro-2-(2-nitrophenyl)-quinoline | MCF-7 | 0.68 |

| 6,7-Dichloro-2-(2-nitrophenyl)-quinoline | A498 | 0.34 |

This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial and Antifungal Activity

The compound exhibits broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains as well as fungal pathogens:

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anti-inflammatory Properties

5,8-Quinolinedione derivatives have also been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages:

- The compound showed a significant reduction in NO production compared to control groups, suggesting its utility in inflammatory conditions.

The biological activities of 5,8-Quinolinedione are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

- DNA Interaction : Quinoline derivatives often interact with DNA, leading to the disruption of replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have documented the efficacy of quinoline derivatives:

- Case Study on Antitumor Activity : In a study involving human breast cancer cells, treatment with 6,7-dichloro-2-(2-nitrophenyl)-quinoline resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis.

- Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that patients treated with formulations containing quinoline derivatives showed improved outcomes in bacterial infections resistant to standard antibiotics.

Q & A

Q. What are the established synthetic routes for 5,8-quinolinedione derivatives, and how can they be adapted for 6,7-dichloro-2-(2-nitrophenyl)- substitution?

The synthesis of quinolinequinones typically involves halogenation and substitution reactions. For example, 6,7-dibromo-5,8-quinolinequinone can react with nitro-substituted anilines under basic conditions (e.g., NaOt-Bu) to introduce aryl groups at the 2-position, achieving yields up to 85% . Adapting this for 6,7-dichloro-2-(2-nitrophenyl)- substitution requires optimizing reaction conditions (temperature, stoichiometry) to accommodate steric and electronic effects from the nitro and chloro groups. Characterization via NMR and X-ray crystallography is critical to confirm regiochemistry .

Q. How can the structural and electronic properties of this compound be characterized to inform reactivity studies?

Key techniques include:

- Single-crystal X-ray diffraction to resolve the spatial arrangement of substituents and intramolecular interactions .

- DFT calculations to map electron density and predict sites for nucleophilic/electrophilic attack.

- UV-Vis and cyclic voltammetry to assess redox behavior, particularly relevant for quinone-based systems .

Q. What safety protocols are critical when handling 6,7-dichloro-2-(2-nitrophenyl)-5,8-quinolinedione?

The compound’s nitro and chloro groups pose hazards (e.g., explosivity, toxicity). Strict adherence to protocols like P201 (obtain specialized instructions before use) and P310 (immediate medical attention if ingested) is essential. Storage under inert atmospheres (P410) and waste disposal via incineration (P501) mitigate environmental risks .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence reaction kinetics in cross-coupling or catalytic applications?

The nitro group’s electron-withdrawing nature deactivates the quinoline ring, slowing electrophilic substitution but enhancing oxidative stability. Steric hindrance from the ortho-nitro substituent may limit access to the 2-position in catalysis. Comparative studies using substituted analogs (e.g., methyl vs. nitro) and kinetic profiling (e.g., Arrhenius plots) can quantify these effects .

Q. What factorial design strategies optimize reaction conditions for synthesizing this compound with high purity and yield?

Use orthogonal experimental design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3^3 factorial design (27 trials) can identify interactions between NaOt-Bu concentration, reaction time, and solvent (DMF vs. THF). Response surface methodology (RSM) then pinpoints optimal conditions .

Q. Can computational modeling predict this compound’s behavior in photodynamic therapy or organic electronics?

COMSOL Multiphysics or Gaussian simulations can model:

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in biological systems?

Conduct accelerated stability studies:

Q. What role does this compound play in heterogenous catalysis, and how can its surface interactions be engineered?

Immobilize the quinolinequinone on metal-organic frameworks (MOFs) or graphene oxide. Use XPS and BET analysis to study surface adsorption. Test catalytic efficiency in oxidation reactions (e.g., alcohol to ketone) and compare turnover frequencies (TOF) with homogeneous analogs .

Methodological Notes

- Synthesis Optimization : Prioritize halogen exchange reactions (e.g., Cl ↔ Br) to fine-tune reactivity .

- Data Contradictions : Discrepancies in reported yields may arise from solvent purity or anhydrous conditions; replicate key steps with rigorous moisture control .

- Interdisciplinary Integration : Combine synthetic chemistry with AI-driven process simulation (e.g., COMSOL) for rapid parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.